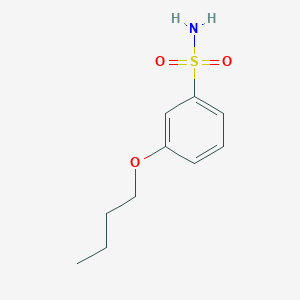

3-Butoxybenzenesulfonamide

Description

Properties

CAS No. |

123045-57-8 |

|---|---|

Molecular Formula |

C10H15NO3S |

Molecular Weight |

229.3 g/mol |

IUPAC Name |

3-butoxybenzenesulfonamide |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-7-14-9-5-4-6-10(8-9)15(11,12)13/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13) |

InChI Key |

QEIOFANKLCHXEO-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC(=CC=C1)S(=O)(=O)N |

Canonical SMILES |

CCCCOC1=CC(=CC=C1)S(=O)(=O)N |

Synonyms |

3-Butoxybenzenesulfonamide |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Butoxybenzenesulfonamide

Established Approaches to Benzenesulfonamide (B165840) Synthesis in Academic Research

The formation of the benzenesulfonamide moiety is a cornerstone of medicinal and organic chemistry. Research has yielded a variety of reliable methods, broadly categorized into direct sulfonylation and subsequent amidation reactions.

Direct Sulfonylation Routes

Direct sulfonylation involves the introduction of the sulfonyl group onto the benzene (B151609) ring. A common method is the reaction of an aromatic compound with a sulfonating agent. For instance, the iridium-catalyzed direct ortho C-H amidation of arenes with sulfonyl azides provides an efficient route to sulfonamides. Another approach involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then readily converted to sulfonamides. This method leverages copper ligand-to-metal charge transfer (LMCT) and proceeds in a one-pot fashion.

Sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), are also employed in the synthesis of sulfonamides from boronic acids and amines, offering a broad scope and good functional group tolerance.

Amidation Reactions for Sulfonamide Formation

The most traditional and widely used method for constructing the sulfonamide bond is the reaction of a benzenesulfonyl chloride with an amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can significantly influence the reaction rate and yield.

Recent advancements have focused on developing more efficient and greener amidation protocols. For example, reactions in dimethyl carbonate (DMC) as a green solvent have been shown to proceed efficiently at room temperature. Furthermore, one-pot procedures starting from carboxylic acids and amines have been developed, avoiding the isolation of the intermediate sulfonyl chloride.

Specific Synthetic Pathways for 3-Butoxybenzenesulfonamide and Related Analogues

While a specific, detailed experimental procedure for this compound is not extensively documented in readily available literature, its synthesis can be reliably predicted based on established methodologies for analogous alkoxy-substituted benzenesulfonamides. The most probable synthetic route would involve a two-step process:

Synthesis of 3-Butoxybenzenesulfonyl Chloride: The synthesis would likely begin with 3-butoxy aniline (B41778) or a related precursor. A Sandmeyer-type reaction, involving diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst, would yield the corresponding 3-butoxybenzenesulfonyl chloride. Alternatively, direct chlorosulfonation of butoxybenzene (B75284) could be explored, although this may lead to isomeric mixtures.

Amidation of 3-Butoxybenzenesulfonyl Chloride: The resulting 3-butoxybenzenesulfonyl chloride would then be reacted with ammonia (B1221849) or an ammonium (B1175870) salt to furnish the final this compound. This amidation is typically carried out in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced.

An analogous synthesis has been reported for other substituted benzenesulfonamides, where an appropriately substituted aniline is converted to the sulfonyl chloride and subsequently amidated.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The efficiency of sulfonamide synthesis is highly dependent on the optimization of various reaction parameters. Key factors include the choice of solvent, catalyst, temperature, and the nature of the reactants and reagents.

For the amidation of sulfonyl chlorides, the selection of the base and solvent is critical. A study on the amidation of various acid chlorides demonstrated that the choice of solvent can dramatically affect the yield of the desired amide versus potential side products.

Below is an interactive data table illustrating the effect of different solvents on the yield of a model amidation reaction.

| Entry | Nitrogen Source | Solvent | Yield (%) |

| 1 | LiHMDS in THF | DCE | 80 |

| 2 | LiHMDS in THF | Dioxane | 10 |

| 3 | NaHMDS in THF | DCE | 60 |

| 4 | KHMDS in Toluene | DCE | 0 |

This table is representative of a model amidation reaction and illustrates the impact of solvent and nitrogen source on product yield.

In catalytic approaches, such as the copper-catalyzed synthesis from boronic acids, the choice of ligand and copper source is paramount. Optimization studies often involve screening various ligands and copper salts to identify the most active and selective catalytic system. Temperature also plays a crucial role; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield.

Stereochemical Considerations and Chiral Synthesis Strategies for this compound Derivatives

While this compound itself is not chiral, derivatives bearing stereocenters are of significant interest, particularly in medicinal chemistry where enantiomers can exhibit different pharmacological activities.

The synthesis of chiral sulfonamide derivatives can be approached in two main ways:

Resolution of Racemic Mixtures: A racemic mixture of a chiral sulfonamide derivative can be separated into its constituent enantiomers using chiral chromatography. Techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with chiral stationary phases are commonly employed for this purpose.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer of the target molecule. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. For instance, enantioselective C-H amination reactions catalyzed by chiral metal complexes have been developed for the synthesis of chiral cyclic sulfonamides. Another strategy involves the use of chiral auxiliaries that direct the stereochemical outcome of a reaction and can be subsequently removed.

The development of enantioselective methods for the synthesis of sulfonamides is an active area of research, driven by the increasing demand for enantiomerically pure pharmaceutical compounds.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete and unambiguous assignment of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The one-dimensional ¹H and ¹³C NMR spectra of 3-Butoxybenzenesulfonamide provide the foundational data for its structural confirmation. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state.

¹H NMR Spectral Data (Predicted): Due to the absence of experimentally acquired public data, a predicted ¹H NMR spectrum for this compound in a standard solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons and the protons of the butoxy group. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm), reflecting their different electronic environments due to the substitution pattern on the benzene (B151609) ring. The protons of the butoxy chain would be observed in the upfield region. The terminal methyl group (CH₃) would likely appear as a triplet, the adjacent methylene (B1212753) group (CH₂) as a sextet, the next methylene group as a quintet, and the methylene group attached to the oxygen atom (OCH₂) as a triplet.

¹³C NMR Spectral Data (Predicted): A predicted ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic carbons would resonate in the range of approximately δ 110-160 ppm. The carbon atom attached to the sulfonyl group and the carbon bearing the butoxy group would have distinct chemical shifts influenced by the electron-withdrawing and electron-donating nature of these substituents, respectively. The four carbon atoms of the butoxy group would appear in the upfield region (typically δ 10-70 ppm).

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (multiplets) | 110 - 145 |

| Aromatic C-SO₂ | - | 140 - 150 |

| Aromatic C-O | - | 155 - 165 |

| -OCH₂- | ~4.0 (triplet) | 65 - 75 |

| -OCH₂CH₂ - | ~1.8 (quintet) | 30 - 40 |

| -CH₂CH₂ CH₃ | ~1.5 (sextet) | 18 - 25 |

| -CH₃ | ~0.9 (triplet) | 10 - 15 |

| -SO₂NH₂ | Variable, broad singlet | - |

Note: The above data is predictive and serves as an illustration. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal the coupling relationships between protons. For this compound, COSY would show correlations between adjacent protons within the butoxy chain (e.g., between the OCH₂ and the adjacent CH₂ protons) and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Assessment of Chemical Bonds and Molecular Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its specific chemical bonds.

Expected Vibrational Frequencies:

N-H Stretching: The sulfonamide group (-SO₂NH₂) would show characteristic N-H stretching vibrations in the IR spectrum, typically in the region of 3200-3400 cm⁻¹. Primary sulfonamides exhibit two bands in this region corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butoxy group would be observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (-SO₂-) would give rise to strong, characteristic asymmetric and symmetric stretching bands in the IR spectrum, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-O Stretching: The aryl-alkyl ether linkage would show a strong C-O stretching band, likely in the 1250-1200 cm⁻¹ region for the aryl C-O bond and around 1150-1085 cm⁻¹ for the alkyl C-O bond.

Aromatic C=C Stretching: The benzene ring would display several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Key Predicted IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| -NH₂ (sulfonamide) | Symmetric & Asymmetric Stretch | 3300 - 3400 (medium) | Weak |

| Aromatic C-H | Stretch | > 3000 (medium-weak) | Strong |

| Aliphatic C-H | Stretch | < 3000 (strong) | Strong |

| S=O (sulfonyl) | Asymmetric & Symmetric Stretch | 1350-1300 & 1160-1120 (strong) | Medium |

| Aryl C-O | Stretch | 1250 - 1200 (strong) | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 (variable) | Strong |

Note: The above data is predictive. The relative intensities in IR and Raman spectra are often complementary.

Investigation of Intermolecular Interactions via Vibrational Signatures

The positions and shapes of vibrational bands, particularly those involving hydrogen bonding groups like the -NH₂ of the sulfonamide, can be sensitive to the molecular environment. In the solid state, intermolecular hydrogen bonding between the sulfonamide groups of adjacent molecules would be expected. This would lead to a broadening and shifting of the N-H stretching bands to lower frequencies in the IR spectrum compared to a dilute solution in a non-polar solvent.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the butoxy and sulfonamide substituents will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The butoxy group, being an electron-donating group, is expected to cause a slight red shift (shift to longer wavelength) of the absorption bands compared to unsubstituted benzene. The sulfonamide group, being electron-withdrawing, will also influence the electronic transitions. One would anticipate observing characteristic absorption bands in the UV region, likely between 200 and 300 nm.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Solvent |

| π → π | ~220 - 230 | Ethanol or Hexane |

| π → π (fine structure) | ~260 - 280 | Ethanol or Hexane |

Note: The exact λ_max values and the presence of fine structure can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. rsc.orgsavemyexams.com For this compound, MS provides crucial information for its identification and characterization.

In mass spectrometry, a molecule is first ionized, often by bombarding it with high-energy electrons, which knocks off an electron to form a positively charged molecular ion ([M]•+). docbrown.info The peak corresponding to this molecular ion in the mass spectrum reveals the molecular weight of the compound. savemyexams.com Subsequent fragmentation of the molecular ion into smaller, charged fragments provides a unique fingerprint that aids in structural elucidation. rsc.orgsavemyexams.com

For aromatic sulfonamides like this compound, a common fragmentation pathway involves the loss of a neutral sulfur dioxide (SO2) molecule, resulting in a significant peak at [M+H-SO2]+. nih.govresearchgate.net This process is influenced by the substituents on the aromatic ring. nih.gov The fragmentation of benzenesulfonamides can be complex, with rearrangements such as the Smiles-type rearrangement observed in some derivatives under negative ion mode. acs.orgnih.gov

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C10H15NO3S]+ | 229 | Molecular Ion |

| [C10H15NO]+ | 165 | Loss of SO2 |

| [C6H5O3S]+ | 157 | Loss of Butyl Group |

| [C6H5O]+ | 93 | Phenoxy Cation |

| [C4H9]+ | 57 | Butyl Cation |

Note: The fragmentation pattern can vary depending on the ionization technique and energy.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation and Solid-State Characterization

X-ray diffraction is an essential technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. drawellanalytical.commdpi.com This provides unambiguous proof of the molecular structure and offers insights into intermolecular interactions in the solid state. iucr.org

Table 2: General Crystallographic Data for Substituted Benzenesulfonamides

| Parameter | Typical Values | Significance |

| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | P21/c, P-1, etc. | Defines the symmetry elements within the unit cell mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Varies with substitution | Defines the size and shape of the unit cell mdpi.com |

| Hydrogen Bonding | N-H···O, C-H···O | Governs the supramolecular assembly iucr.org |

This table represents typical data for the class of compounds and not specifically for this compound.

Advanced Fluorescence Spectroscopy Techniques for Electronic Behavior and Interactions

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of fluorescent molecules (fluorophores). horiba.com It involves exciting a molecule with light of a specific wavelength and detecting the emitted light at a longer wavelength. nih.gov The resulting fluorescence spectrum is characteristic of the molecule and its environment. horiba.com

Many sulfonamide derivatives have been shown to exhibit fluorescence. dergipark.org.trmdpi.comsdu.edu.cn The photophysical properties, including absorption and fluorescence wavelengths, are influenced by the nature and position of substituents on the aromatic ring. dergipark.org.tr For instance, electron-donating or electron-withdrawing groups can cause shifts in the emission spectra. jst.go.jp The solvent environment also plays a crucial role, with changes in solvent polarity often leading to shifts in the fluorescence peaks, a phenomenon known as solvatochromism. tubitak.gov.tr

Advanced fluorescence techniques, such as time-resolved fluorescence and fluorescence anisotropy, can provide further insights into the dynamics of molecular processes. ethz.chnih.gov For example, these techniques can be used to study conformational changes in proteins that bind to sulfonamide-based ligands. nih.gov While specific fluorescence data for this compound is not detailed in the search results, the general behavior of related compounds suggests it may also possess fluorescent properties that could be exploited for various analytical applications. dergipark.org.trresearchgate.net

Table 3: General Photophysical Properties of Fluorescent Sulfonamide Derivatives

| Parameter | Description | Typical Observation |

| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule | Typically in the UV or near-UV region mdpi.com |

| Emission Wavelength (λem) | Wavelength of light emitted by the molecule | Often in the blue-green region of the visible spectrum dergipark.org.tr |

| Stokes Shift | Difference between λex and λem | Varies depending on the specific structure and solvent sdu.edu.cn |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process | Influenced by molecular structure and environment nih.gov |

This table illustrates general properties observed for this class of compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. blueqat.comarxiv.orgplos.org These calculations are instrumental in predicting molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sbfisica.org.brepfl.chabinit.orgudel.edu It is particularly effective for predicting the geometries and energies of molecules like 3-Butoxybenzenesulfonamide. DFT calculations, often employing hybrid functionals such as B3LYP and PBE0, can provide accurate estimations of molecular properties. plos.org For instance, geometry optimization using DFT can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation. vulcanchem.com The choice of basis set, such as 6-311++G(d,p), is crucial as it accounts for polarization and diffuse functions, which are important for describing electron density distribution and intermolecular interactions. researchgate.net

Ab Initio and Semiempirical Methods in Comparative Analysis

Ab initio and semiempirical methods offer alternative approaches to understanding molecular systems, each with its own balance of accuracy and computational cost.

Ab Initio Methods: These methods are based on first principles, solving the Schrödinger equation without empirical parameters. iitg.ac.inwikipedia.orgarxiv.org The Hartree-Fock (HF) method is a foundational ab initio technique, though it does not fully account for electron correlation. wikipedia.orgststephens.net.in More advanced ab initio methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), provide more accurate results by incorporating electron correlation, but at a higher computational expense. ststephens.net.in

Semiempirical Methods: These methods simplify calculations by incorporating some empirical parameters derived from experimental data. uni-muenchen.deucsb.eduwikipedia.org Methods like MNDO, AM1, and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deucsb.edu While faster than ab initio methods, their accuracy can be limited, especially for systems not well-represented in their parameterization datasets. ucsb.edunih.gov They are often used for large molecules where ab initio methods are computationally prohibitive. nih.gov

A comparative analysis utilizing these different methods can provide a comprehensive understanding of the reliability of the computational predictions for this compound.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with electrons occupying molecular orbitals that can extend over the entire molecule. tcd.iecsus.eduuoanbar.edu.iqlibretexts.orgfiveable.me This delocalized view is crucial for explaining electronic properties and reactivity.

HOMO-LUMO Energy Gap Analysis for Electronic Properties and Reactivity

Table 1: Illustrative HOMO-LUMO Energy Data (Note: The following data is illustrative and would be derived from specific computational studies on this compound)

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | -6.5 | -1.2 | 5.3 |

| PM3 | N/A | -9.8 | -0.5 | 9.3 |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to predict the feasibility and outcome of a reaction. libretexts.orgwikipedia.org By analyzing the energies and symmetries of the frontier orbitals of this compound, predictions can be made about its reactivity towards various electrophiles and nucleophiles. wikipedia.orgwuxibiology.com For instance, the theory helps in understanding cycloaddition reactions, sigmatropic rearrangements, and electrocyclic reactions. wikipedia.org The shape and distribution of the HOMO and LUMO across the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Docking and Dynamics Simulations for Biomolecular Interaction Prediction (in silico)

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govjournalirjpac.com

Molecular Docking: This method predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. journalirjpac.combiotechrep.irmdpi.com By simulating the binding of this compound to the active site of a target protein, molecular docking can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govmdpi.com This information is crucial for understanding its potential biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between the ligand and the receptor over time. wikipedia.orgnih.govmdpi.com Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, offering insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding. nih.govpeerj.com These simulations can help refine the binding mode predicted by docking and provide a more realistic picture of the biomolecular interaction. nih.govpeerj.com

Ligand-Protein Binding Mode Characterization

The binding of sulfonamide-based inhibitors to their primary target, carbonic anhydrases (CAs), is well-characterized. The fundamental interaction involves the sulfonamide moiety acting as a zinc-binding group (ZBG). acs.org For this compound, the deprotonated nitrogen atom of the sulfonamide group coordinates to the catalytic Zn(II) ion within the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. acs.org This coordination to the zinc ion typically results in a tetrahedral geometry. acs.org

Further stabilization of the inhibitor within the active site is achieved through a network of hydrogen bonds. A critical interaction occurs between the oxygen atoms of the sulfonamide group and the backbone amide of a conserved threonine residue, Thr199. acs.org The aromatic scaffold of the molecule, the benzene (B151609) ring, interacts with the lower and middle parts of the active site cavity. acs.org The butoxy "tail" extends towards the outer region of the catalytic cavity, where it can engage in van der Waals interactions with hydrophobic amino acid residues. acs.org This interaction with the outer, more variable region of the active site can influence the inhibitor's isoform selectivity. acs.org

Conformational Dynamics of Compound-Target Complexes

Molecular dynamics (MD) simulations provide crucial insights into the stability and conformational flexibility of the this compound-carbonic anhydrase complex. nih.gov These simulations can track the movement of the ligand and protein atoms over time, revealing the dynamic nature of their interactions. nih.gov Analysis of MD trajectories for similar sulfonamide inhibitors shows that the key interactions, such as the coordination of the sulfonamide nitrogen to the zinc ion and the hydrogen bonds with Thr199, are maintained throughout the simulation, indicating a stable binding mode. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for predicting the biological activity of compounds based on their chemical structures. sciensage.info For a series of benzenesulfonamide (B165840) derivatives, QSAR models correlate molecular descriptors with their inhibitory potency against carbonic anhydrase isoforms. sciensage.infonanobioletters.com These models are essential for the rational design of new, more potent, and selective inhibitors. nih.gov

Various molecular descriptors are employed in QSAR studies of benzenesulfonamides, including:

Physicochemical Properties: Parameters like surface tension (ST) and the logarithm of the partition coefficient (logP) can model the steric and hydrophobic characteristics of the substituents. arkat-usa.org

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include the heat of formation (ΔHf), total energy (TE), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), absolute hardness (η), and electronegativity (χ). sciensage.info

A typical QSAR model is represented by a mathematical equation that links these descriptors to the biological activity, such as the inhibition constant (pKi) or IC50. sciensage.inforasayanjournal.co.in For example, a study on benzenesulfonamide derivatives developed a successful QSAR model using descriptors like heat of formation, molecular weight, total energy, and electronegativity, achieving a high regression coefficient (R² > 0.91). sciensage.info Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used to create contour maps that visualize the favorable and unfavorable steric and electrostatic regions for inhibitor binding, guiding further structural modifications. nih.gov

Chemical Reactivity Descriptors and Indices

Conceptual Density Functional Theory (DFT) provides a framework for defining chemical concepts as reactivity descriptors. mdpi.com These indices help in understanding the intrinsic reactivity of a molecule like this compound.

Electrophilicity and Nucleophilicity Indices

The global electrophilicity index (ω) measures a molecule's ability to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capability. mdpi.comchemrxiv.org For sulfonamides, the amine group can act as a nucleophile. libretexts.org The sulfonamide functional group itself can be derivatized to act as either an electrophilic or nucleophilic reagent under different reaction conditions. tcichemicals.com These indices are calculated from fundamental properties like the ionization potential and electron affinity, which are in turn related to the HOMO and LUMO energies. mdpi.com

| Reactivity Index | Description |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

| Nucleophilicity Index (N) | Measures the ability of a molecule to donate electrons. |

This table summarizes the key reactivity indices used to describe the chemical behavior of this compound.

Global and Local Reactivity Parameters (e.g., Hardness, Softness, Fukui Functions)

Local reactivity is described by Fukui functions (f(r)) , which identify the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. acs.orgnih.govresearchgate.net

fukui(+) (f+(r)) : Indicates the sites for nucleophilic attack (where an electron is added).

fukui(-) (f-(r)) : Indicates the sites for electrophilic attack (where an electron is removed). researchgate.net

fukui(0) (f⁰(r)) : Indicates the sites for radical attack. researchgate.net

For a molecule like this compound, the Fukui functions would likely show that the nitrogen and oxygen atoms of the sulfonamide group are the most probable sites for electrophilic attack (i.e., they are the most nucleophilic centers). researchgate.net

| Reactivity Parameter | Type | Description |

| Chemical Hardness (η) | Global | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Softness (S) | Global | Inverse of hardness; indicates higher reactivity. |

| Fukui Function (f(r)) | Local | Identifies the most reactive atomic sites within a molecule for specific types of attack. |

This table outlines key global and local reactivity parameters derived from DFT, which are used to predict the chemical behavior of this compound.

Intermolecular Interaction Analysis

The stability of the this compound-protein complex is governed by a variety of intermolecular interactions. nih.gov Quantum mechanical calculations and computational tools are used to study these non-covalent forces in detail. For sulfonamides in general, strong intermolecular hydrogen bonds and π-π stacking interactions are the primary forces driving their crystal packing and molecular recognition by biological targets. nih.gov

In the context of its binding to carbonic anhydrase, the key interactions for this compound would include:

Coordination Bond: The dative bond between the sulfonamide nitrogen and the zinc ion. acs.org

Hydrogen Bonds: Between the sulfonamide oxygens and protein residues like Thr199. acs.orgnih.gov

Van der Waals Forces: Between the hydrophobic butoxy tail and nonpolar residues in the active site pocket. acs.org

π-Interactions: Involving the benzene ring and aromatic residues in the enzyme's active site. nih.gov

These interactions collectively determine the binding affinity and selectivity of the inhibitor.

Quantum Theory of Atoms in Molecules (QTAIM)

Specific Quantum Theory of Atoms in Molecules (QTAIM) analyses for this compound have not been identified in published research.

The Quantum Theory of Atoms in Molecules, developed by Richard Bader and his research group, provides a method for defining atoms and chemical bonds based on the topology of the electron density of a chemical system. This theory posits that molecular structure is revealed by the stationary points and gradient paths of the electron density. QTAIM partitions a molecule into non-overlapping atomic basins, allowing for the calculation of various atomic properties.

A key aspect of QTAIM is the analysis of critical points in the electron density. These points are classified based on their rank and signature. For instance, a (3, -1) critical point, known as a bond critical point, is typically found between two nuclei that are linked by a chemical bond. The properties of the electron density at this point, such as its magnitude and the Laplacian, provide insights into the nature and strength of the bond. The network of bond paths linking nuclei forms a molecular graph, which represents the chemical structure.

Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding

Publicly available research detailing Natural Bond Orbital (NBO) analysis specifically for the hydrogen bonding characteristics of this compound is currently unavailable.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the calculated wave function of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic hybrids. It provides a framework for analyzing donor-acceptor interactions, which are fundamental to understanding phenomena like hydrogen bonding. The analysis involves examining the interactions between filled, Lewis-type (donor) NBOs and empty, non-Lewis-type (acceptor) NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory.

In the study of hydrogen bonds, NBO analysis is particularly insightful. It can quantify the delocalization of electron density from a lone pair of the hydrogen bond acceptor to the antibonding orbital of the bond involving the hydrogen atom. This charge transfer is a key feature of hydrogen bonding and its magnitude, as calculated by NBO analysis, is often correlated with the strength of the hydrogen bond.

Investigation of Solvent Effects in Theoretical Calculations

There are no specific published theoretical studies investigating the influence of different solvents on the computational properties of this compound.

Theoretical calculations on molecules are often performed in a vacuum, which simplifies the computation. However, the properties and behavior of molecules can be significantly altered by the presence of a solvent. Solvent effects can be broadly categorized as either specific, involving direct interactions like hydrogen bonding with solvent molecules, or non-specific, arising from the bulk properties of the solvent, such as its polarity and polarizability.

To account for these influences, computational models like the Polarizable Continuum Model (PCM) are frequently used. In the PCM approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This method allows for the calculation of molecular properties in a way that approximates the effects of the solvent environment, often leading to results that are in better agreement with experimental data obtained in solution.

Chemical Reactivity and Mechanistic Studies

Exploration of Reaction Pathways and Transition State Analysis

While specific reaction pathways for 3-butoxybenzenesulfonamide have not been detailed in the available literature, the reactivity of the broader class of benzenesulfonamides is well-documented. Key reactions typically involve the sulfonamide group and the aromatic ring.

Sulfonamide Group Reactions: The nitrogen atom of the sulfonamide can act as a nucleophile, and the sulfur atom is electrophilic. youtube.com The N-H bond is acidic and can be deprotonated by a base. wikipedia.org Classic reactions include alkylation or acylation at the nitrogen atom after deprotonation. The S-N bond can be cleaved under certain conditions, although it is generally stable. nsf.gov

Aromatic Ring Reactions: The butoxy-substituted benzene (B151609) ring can undergo electrophilic aromatic substitution. The butoxy group is an ortho-, para-directing activator; however, the sulfonamide group is a meta-directing deactivator. The final substitution pattern will depend on the reaction conditions and the nature of the electrophile.

Transition State Analysis: Transition state theory is a fundamental concept for understanding reaction rates. wikipedia.orgbritannica.com For reactions involving sulfonamides, such as nucleophilic substitution at the sulfur atom, the transition state is thought to involve a pentacoordinate sulfur intermediate. researchgate.net Computational studies on related molecules can model the geometry and energy of these transition states, providing insight into the reaction mechanism. smu.eduresearchgate.net For instance, in the hydrolysis of β-sultams (cyclic sulfonamides), the structure of the transition state determines the rate-limiting step of the reaction. nih.gov

Illustrative Reaction Coordinate for a Hypothetical Reaction

| Reaction Coordinate | Intermediate/Transition State | Change in Gibbs Free Energy (ΔG‡) (kcal/mol) | Description |

| Reactants | This compound + Nucleophile | 0 | Starting materials |

| Transition State 1 | [Nucleophile---S(O)2---N]‡ | +20-25 | Formation of a pentacoordinate sulfur intermediate |

| Intermediate | Pentacoordinate Sulfur Species | +10-15 | A transient species along the reaction pathway |

| Transition State 2 | [Leaving Group---S(O)2---Nucleophile]‡ | +15-20 | Bond breaking and bond forming |

| Products | Substituted Sulfonamide + Leaving Group | -5-10 | Final products of the reaction |

Note: The values in this table are hypothetical and are intended to illustrate the concept of a reaction coordinate diagram for a nucleophilic substitution reaction at the sulfur atom of a sulfonamide. Actual values would need to be determined experimentally or through computational chemistry.

Electrophilic and Nucleophilic Character of this compound in Chemical Reactions

The chemical character of this compound is dual in nature, exhibiting both electrophilic and nucleophilic properties at different sites within the molecule.

Nucleophilic Character:

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation to form the sulfonamidate anion. youtube.com

The oxygen atoms of the butoxy group also have lone pairs and could potentially coordinate to electrophiles, although this is less common in typical reactions.

The benzene ring, being activated by the butoxy group, is nucleophilic and susceptible to attack by strong electrophiles.

Electrophilic Character:

The sulfur atom of the sulfonyl group is electron-deficient due to the presence of two highly electronegative oxygen atoms and is therefore a primary electrophilic center. youtube.com It is susceptible to attack by nucleophiles.

The carbon atoms of the benzene ring can act as electrophilic centers in nucleophilic aromatic substitution reactions, although this typically requires the presence of strong electron-withdrawing groups and a good leaving group.

The interplay of these characteristics dictates the reactivity of this compound in various chemical transformations. For example, in trifluoromethylthiolation reactions, certain sulfonamide derivatives can react in either an electrophilic or nucleophilic manner depending on the reaction conditions and the nature of the other reactants. tcichemicals.com

Influence of Structural Modifications on Reaction Kinetics and Thermodynamics

Structural modifications to the this compound molecule would be expected to have a significant impact on both the kinetics and thermodynamics of its reactions. This is a well-established principle in physical organic chemistry.

Electronic Effects:

Substituents on the Benzene Ring: The nature and position of other substituents on the aromatic ring would alter its electron density, thereby affecting the rates of electrophilic aromatic substitution reactions. Electron-donating groups would generally increase the reaction rate, while electron-withdrawing groups would decrease it. nih.gov For reactions at the sulfonamide group, substituents on the ring can exert an electronic influence through the sulfur atom, affecting the acidity of the N-H bond and the electrophilicity of the sulfur.

Modifications to the Butoxy Group: Changes to the alkyl chain of the butoxy group would primarily exert steric effects, but could also have minor electronic effects. For example, replacing the butyl group with a more electron-withdrawing group could decrease the activating effect on the ring.

Steric Effects:

Bulky substituents near the sulfonamide group or on the aromatic ring could hinder the approach of reactants, thereby slowing down the reaction rate. This is particularly relevant for reactions that require a specific orientation of the interacting molecules.

Predicted Effects of Substituents on Reaction Rates of Benzenesulfonamides

| Substituent at para-position | Electronic Effect | Predicted Effect on Electrophilic Aromatic Substitution Rate | Predicted Effect on Nucleophilic Attack at Sulfur |

| -OCH3 | Electron-donating | Increase | Decrease |

| -CH3 | Electron-donating | Increase | Decrease |

| -H | Reference | Reference | Reference |

| -Cl | Electron-withdrawing | Decrease | Increase |

| -NO2 | Strongly electron-withdrawing | Decrease | Increase |

Note: This table provides a qualitative prediction of the effect of different para-substituents on the reactivity of a benzenesulfonamide (B165840). The 3-butoxy group in the target molecule is an ortho, para-director, but the principles illustrated here are broadly applicable.

Theoretical Studies of Proton Transfer Processes and Isotope Effects

While there are no specific theoretical studies on proton transfer in this compound, computational methods have been used to investigate these processes in related sulfonamides and other organic molecules. acs.orgnih.gov

Proton Transfer: Proton transfer is a fundamental step in many chemical and biological processes. nih.gov In the context of this compound, proton transfer can occur at the sulfonamide nitrogen. The acidity of the N-H bond can be estimated using computational chemistry methods like Density Functional Theory (DFT). researchgate.netacs.org Theoretical studies can also model the proton transfer process itself, for example, to a base, and calculate the energy barrier associated with this process. Studies on other sulfonamides have shown that the preferred site of protonation can vary between the gas phase and solution. researchgate.net

Isotope Effects: Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms. rsc.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking.

For reactions involving this compound where a proton is transferred from the sulfonamide nitrogen in the rate-determining step, a significant primary kinetic isotope effect (kH/kD > 1) would be expected. The magnitude of the KIE can provide information about the symmetry of the transition state. Studies on the sulfonation of benzene have utilized hydrogen isotope effects to probe the reaction mechanism. researchgate.net Similarly, sulfur isotope effects have been used to study the mechanism of sulfate (B86663) ester hydrolysis. nih.gov

Applications in Catalytic and Photo-catalytic Processes

Although specific applications of this compound in catalysis are not documented, the broader class of sulfonamides has been utilized in various catalytic contexts.

Catalysis:

As Ligands: The sulfonamide moiety can coordinate to metal centers, and some sulfonamide-containing molecules have been used as ligands in transition metal catalysis.

As Catalysts: Certain sulfonamide derivatives, particularly disulfonimides, are used as catalysts in enantioselective synthesis. wikipedia.org

In Synthesis of Catalysts: Sulfonamides are building blocks in the synthesis of more complex molecules that may have catalytic properties. Nickel-catalyzed methods have been developed for the synthesis of N-aryl and N-heteroaryl sulfonamides. princeton.edu

Photo-catalytic Processes:

Photocatalytic Degradation: Sulfonamides, as a class of compounds, are of environmental interest, and their photocatalytic degradation has been studied. epa.govnih.govresearchgate.netnih.govresearchgate.net These studies often employ semiconductor photocatalysts like titanium dioxide (TiO₂) to break down sulfonamide pollutants in water. The degradation pathways typically involve the generation of highly reactive species such as hydroxyl radicals, which attack the sulfonamide molecule. epa.gov

Photosensitized Reactions: Recent research has shown that sulfonamides can be functionalized through photosensitized nickel catalysis, indicating a role for photocatalysis in the synthesis and modification of these compounds. princeton.edu Furthermore, metal-free photocatalytic approaches have been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. nih.govresearchgate.net

Derivatization Strategies for Enhanced Research Applicability

The functional versatility of 3-butoxybenzenesulfonamide can be significantly expanded through targeted chemical derivatization. These strategies aim to modify its physicochemical properties to suit various research applications, from improving its behavior in biological assays to enabling sensitive detection and advanced bioconjugation.

Exploration of Biological Activities and Molecular Targets Pre Clinical, in Vitro, in Silico Focus

Molecular Target Identification and Validation Through Rational Design and Screening

The identification of molecular targets for benzenesulfonamide (B165840) derivatives often begins with rational drug design and high-throughput screening. The sulfonamide group is a key feature that can interact with the active sites of various enzymes, making it a valuable starting point for the development of enzyme inhibitors. Computational modeling and docking studies are frequently employed to predict the binding affinity of benzenesulfonamide-based compounds to the active sites of target enzymes. These in silico methods help to prioritize compounds for synthesis and subsequent in vitro testing.

Enzyme Inhibition Studies (in vitro/in silico)

The benzenesulfonamide scaffold has been extensively studied for its ability to inhibit a variety of enzymes. The following subsections detail the inhibitory profiles of benzenesulfonamide derivatives against several key enzymes, providing insights into the potential activities of 3-Butoxybenzenesulfonamide.

Carbonic Anhydrase (CA-II and CA-V) Inhibition Profiles

Benzenesulfonamides are well-documented inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov The inhibitory activity of these compounds is primarily attributed to the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

Dipeptidyl Peptidase IV (DPP-IV) Modulation

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov Consequently, DPP-IV inhibitors are an important class of drugs for the management of type 2 diabetes. nih.govnih.gov While the most well-known DPP-IV inhibitors are not simple benzenesulfonamide derivatives, the sulfonamide moiety has been incorporated into more complex structures to achieve DPP-IV inhibition. google.comyoutube.com

Research into simple benzenesulfonamide derivatives as DPP-IV inhibitors is limited in the public domain. Therefore, the modulatory effect of this compound on DPP-IV remains to be elucidated through direct experimental investigation.

12-Lipoxygenase (12-LOX) Inhibitory Mechanisms

12-Lipoxygenase (12-LOX) is an enzyme involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators. acs.orgnih.gov Inhibition of 12-LOX is a potential therapeutic strategy for a variety of inflammatory conditions. nih.gov

Studies on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have identified potent and selective inhibitors of 12-LOX. acs.orgnih.gov The inhibitory mechanism is believed to involve the interaction of the benzenesulfonamide scaffold with the active site of the enzyme. acs.org Although these compounds are more complex than this compound, this research highlights the potential of the benzenesulfonamide core to serve as a platform for the development of 12-LOX inhibitors. The butoxy group at the 3-position of the benzene (B151609) ring in this compound would likely influence the compound's interaction with the enzyme's binding pocket, potentially affecting its inhibitory potency.

Ceramide Galactosyltransferase (CGT) Inhibition Research

Ceramide galactosyltransferase (CGT) is an enzyme responsible for the synthesis of galactosylceramide, a key component of the myelin sheath in the nervous system. researchgate.netwipo.int Inhibition of CGT is being explored as a therapeutic approach for certain lysosomal storage disorders. researchgate.net

The current body of research on CGT inhibitors does not prominently feature simple benzenesulfonamide derivatives. While various chemical scaffolds are being investigated for CGT inhibition, a clear and direct link to compounds like this compound is not established in the available scientific literature. researchgate.netwipo.int Further screening and targeted studies would be necessary to determine if this class of compounds possesses any activity against CGT.

Structure-Activity Relationship (SAR) Studies in Pre-clinical Research

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzenesulfonamide derivatives, SAR studies have provided valuable insights into the features that govern their inhibitory potency and selectivity against various enzymes. benthamdirect.com

In the context of 12-lipoxygenase inhibition, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has revealed key SAR insights. acs.orgnih.gov Modifications to the benzenesulfonamide ring and the substituents on the benzylamino moiety have been shown to significantly impact inhibitory activity. acs.orgnih.gov These findings suggest that the electronic and steric properties of the substituents on the benzenesulfonamide core are critical for effective enzyme inhibition. benthamdirect.com

For carbonic anhydrase inhibitors, it is well-established that the substitution pattern on the benzenesulfonamide ring plays a crucial role in determining isoform selectivity. nih.gov The size, shape, and hydrophobicity of the substituent can dictate how the inhibitor interacts with the amino acid residues lining the active site cavity, which varies between different CA isoforms. The 3-position of the benzene ring is a common site for substitution, and the nature of the group at this position can fine-tune the inhibitory profile. An alkoxy group, such as the butoxy group in this compound, would be expected to influence the compound's binding affinity and selectivity based on its length and flexibility.

Application of Repurposing and Morphing Strategies in Ligand Design

Drug repurposing and molecular morphing are innovative strategies in medicinal chemistry aimed at discovering new therapeutic applications for existing compounds and optimizing their biological activity. Repurposing involves identifying new uses for approved or investigational drugs, while morphing refers to the subtle modification of a molecule's structure to enhance its interaction with a biological target.

While direct studies on the repurposing and morphing of this compound are not extensively documented, the broader class of benzenesulfonamides serves as a prime example of these strategies. The benzenesulfonamide moiety is a key pharmacophoric element in a variety of clinically used drugs, demonstrating its versatility in interacting with diverse biological targets. nih.gov For instance, benzenesulfonamide derivatives are known inhibitors of human carbonic anhydrase B. sigmaaldrich.comchemicalbook.com

The general approach to repurposing and morphing benzenesulfonamide-based ligands involves computational and experimental screening. A known bioactive compound containing the benzenesulfonamide scaffold can be computationally docked into the binding sites of various enzymes or receptors to predict potential off-target interactions. unimi.it Subsequent chemical synthesis can then introduce subtle structural changes, such as altering the substitution pattern on the benzene ring or the sulfonamide nitrogen, to optimize binding to a newly identified target. This morphing process can lead to the development of more "drug-like" compounds with improved pharmacological profiles. unimi.it

Table 1: Examples of Bioactive Sulfonamide-Containing Compounds

| Compound Class | Therapeutic Area | Mechanism of Action |

| Sulfonylureas | Antidiabetic | Block ATP-sensitive potassium channels in pancreatic β-cells |

| Thiazide diuretics | Antihypertensive | Inhibit the Na+/Cl- cotransporter in the distal convoluted tubule |

| Sulfonamide antibiotics | Antibacterial | Inhibit dihydropteroate (B1496061) synthase, blocking folic acid synthesis nih.gov |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

This table presents examples of drug classes that contain the sulfonamide functional group, illustrating the diverse biological targets that this scaffold can be adapted to through medicinal chemistry strategies.

Role in Functional Organic Materials for Environmental and Biological Research Applications

The inherent structural rigidity and synthetic tractability of the benzenesulfonamide framework make it an attractive building block for the construction of functional organic materials. These materials find applications in environmental remediation and biological research due to their unique adsorption and catalytic properties.

Adsorption and Storage Capabilities of Related Materials

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent chemical and thermal stability. rsc.org When functionalized with sulfonamide or related sulfonic acid groups, these polymers exhibit enhanced adsorption capacities for a variety of molecules. The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, which contributes to the selective adsorption of environmental pollutants or molecules of biological interest.

For example, sulfonated porous organic polymers have demonstrated significantly higher adsorption capacities for antibiotics like ciprofloxacin (B1669076) compared to commercial carbon-based adsorbents. researchgate.net The primary mechanism for this enhanced adsorption is attributed to ionic interactions between the sulfonated groups and the target molecules. researchgate.net The robust nature of these polymers often allows for multiple cycles of adsorption and regeneration without a significant loss of efficiency. researchgate.net While specific studies on POPs derived from this compound are limited, the principles of incorporating sulfonamide functionalities suggest its potential as a monomer for creating specialized adsorbent materials.

Porous organic polymers are also being explored as materials for energy storage applications, serving as active electrode materials in supercapacitors and ion batteries. nih.gov

Table 2: Adsorption Capacities of Functionalized Porous Organic Polymers

| Adsorbent Material | Target Pollutant | Adsorption Capacity (mg/g) |

| Sulfonated Hyper-cross-linked Polymer | Ciprofloxacin | 427.5 |

| Commercial Activated Carbon (Norit) | Ciprofloxacin | 110.5 |

| Fe3O4@ZIF-8@SMIP | Fluoroquinolone antibiotics | 88.61 to 212.93 |

| Fe3O4@UiO-66-Lcys | Cd2+ | 430.89 |

This table compares the adsorption capacities of different porous materials, highlighting the enhanced performance of functionalized polymers. researchgate.netmdpi.com

Catalytic Transformations of Environmental Pollutants and Therapeutic Molecules

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunable nature of both the metal center and the organic linker allows for the design of MOFs with specific catalytic activities. researchgate.net Incorporating benzenesulfonamide derivatives as linkers in MOFs can create a platform for heterogeneous catalysis. iastate.edu

The sulfonamide group can act as a coordination site for metal ions, and the electronic properties of the benzenesulfonamide linker can be tuned by modifying the substituents on the aromatic ring. This can influence the catalytic activity of the metal centers within the MOF. iastate.edu For instance, MOFs have been investigated for their ability to catalyze the degradation of environmental pollutants and to facilitate organic transformations relevant to the synthesis of therapeutic molecules. researchgate.netnorthwestern.edu While the direct use of this compound as a linker in catalytic MOFs is an area for future research, the established principles of MOF design suggest its potential in creating novel catalysts.

Investigation as Photoactive Material Candidates

The sulfonamide functional group is generally considered to be relatively unreactive in its ground state. wikipedia.org However, the incorporation of benzenesulfonamide moieties into larger conjugated systems can lead to the development of photoactive materials. The electronic properties of the benzenesulfonamide group can influence the absorption and emission of light by the molecule.

Recent research has explored the synthesis of sulfonamides and their derivatives using photoredox catalysis, indicating the involvement of these compounds in photochemical transformations. domainex.co.uk Photocatalysis offers a milder alternative to traditional synthetic methods for accessing a variety of sulfur(VI)-containing molecules. nih.gov Furthermore, the synthesis of sultams, which are cyclic sulfonamides, has led to the development of deep-blue emitters for organic electronics. wikipedia.org

The potential for this compound to act as a photoactive material would likely depend on its incorporation into a larger molecular structure that facilitates electronic transitions upon light absorption. For example, using it as a building block for conjugated polymers or as a ligand in photoactive metal complexes could unlock its potential in this area. unc.edu

Future Directions and Emerging Research Avenues

Integration of Advanced Synthetic Methodologies with Automated Platforms

The synthesis of complex organic molecules is increasingly benefiting from the integration of advanced synthetic methodologies with automated platforms. For sulfonamides, including 3-Butoxybenzenesulfonamide, these approaches promise to accelerate discovery and optimization processes.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and scalability. The application of flow chemistry to the synthesis of sulfonamide libraries has been demonstrated to be both rapid and environmentally friendly. nih.gov This methodology allows for the efficient preparation of primary, secondary, and tertiary sulfonamides with minimal waste and the use of greener solvents. nih.gov Future research on this compound could leverage flow reactors to explore a wider range of reaction conditions and derivatizations in a high-throughput manner. The development of continuous flow protocols for the synthesis of sulfonyl chlorides, key precursors to sulfonamides, further enhances the feasibility of this approach by providing better control over highly exothermic reactions. researchgate.net

Automated Synthesis Platforms: The development of fully automated flow-through systems for the production of sulfonamide libraries represents a significant leap forward. researchgate.net These platforms can perform multi-step syntheses, including reaction, work-up, and purification, with minimal human intervention. researchgate.netajchem-b.com Robotic systems guided by artificial intelligence are also emerging, capable of planning synthetic routes and executing them with high precision. ajchem-b.commdpi.comwikipedia.org The integration of such robotic platforms with flow chemistry could enable the on-demand synthesis of this compound derivatives for rapid screening and evaluation.

The convergence of these technologies will likely lead to the creation of extensive and diverse libraries of this compound analogs, facilitating the exploration of their structure-activity relationships for various applications.

Multiscale Modeling and Artificial Intelligence Applications in Compound Design

Computational approaches are becoming indispensable tools in modern chemical research, offering insights that can guide and accelerate experimental work. For this compound, multiscale modeling and artificial intelligence (AI) hold the potential to unlock new design possibilities and predict molecular behavior with greater accuracy.

Multiscale Modeling: This approach integrates computational methods across different length and time scales, from the quantum mechanical level to the macroscopic level, to provide a comprehensive understanding of a material or system. researchgate.netcymitquimica.commdpi.com For this compound, multiscale modeling could be employed to:

Predict Molecular Properties: Quantum mechanics calculations can elucidate the electronic structure and reactivity of the molecule, while molecular dynamics simulations can predict its conformational preferences and interactions with its environment. nih.gov

Simulate Interactions with Biological Targets: By modeling the binding of this compound to proteins or other biomolecules, researchers can gain insights into its potential biological activity and design more potent and selective derivatives. acs.orgnih.gov

Design Advanced Materials: At a larger scale, modeling can predict the bulk properties of materials incorporating this compound, aiding in the design of functional materials with specific characteristics.

Artificial Intelligence and Machine Learning: AI and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the analysis of vast datasets to identify patterns and make predictions. nih.gov For this compound, these technologies could be applied to:

Predict Biological Activity: Machine learning models, trained on data from existing sulfonamide compounds, can predict the potential therapeutic effects of novel this compound derivatives. rsc.orgatlasofscience.org

Optimize Synthetic Routes: AI algorithms can analyze known chemical reactions to propose the most efficient synthetic pathways for producing this compound and its analogs.

Design Novel Compounds: Generative AI models can design entirely new molecules with desired properties, offering a powerful tool for discovering novel benzenesulfonamide-based compounds with enhanced performance. wikipedia.org

The synergy between multiscale modeling and AI is expected to create a powerful in silico design loop, where predictions from models are used to guide the synthesis and testing of new compounds, with the experimental results then feeding back to refine the models.

Development of Novel Spectroscopic Probes for Molecular Interactions

Understanding the interactions of small molecules with their biological targets or within materials is crucial for developing new technologies. The development of novel spectroscopic probes based on the this compound scaffold could provide powerful tools for elucidating these interactions.

Fluorescent Probes: By attaching a fluorophore to the this compound molecule, it can be converted into a fluorescent probe. These probes can be used to visualize the localization and dynamics of the molecule within living cells and to study its binding to specific proteins. nih.govresearchgate.netacs.orgnih.gov The design of sulfonamide-based fluorescent probes has already been successful in targeting specific receptors and for tumor imaging. nih.govresearchgate.netnih.gov Future research could focus on developing this compound-based probes with optimized photophysical properties, such as improved brightness and photostability, for advanced imaging applications.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure and dynamics in solution. It can be used to determine the binding site and orientation of this compound when it interacts with a protein or other macromolecule. researchgate.netnih.gov Changes in the NMR chemical shifts of either the ligand or the target upon binding can provide valuable information about the nature of the interaction. researchgate.net

Other Spectroscopic Techniques: A variety of other spectroscopic techniques can be employed to study the molecular interactions of this compound:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics and affinity of binding between a ligand and a target immobilized on a sensor surface. ajchem-b.commdpi.comwikipedia.orgatlasofscience.orgresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govnih.govijpsjournal.com

UV-Vis and Circular Dichroism (CD) Spectroscopy: These techniques can be used to monitor conformational changes in a protein upon binding of this compound. acs.org

The development and application of these advanced spectroscopic methods will be instrumental in unraveling the molecular mechanisms underlying the function of this compound in various contexts.

Expanding the Scope of Molecular Targets in Academic Disease Research

The sulfonamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. cymitquimica.comnih.govresearchgate.netnih.gov Academic research continues to uncover new molecular targets for benzenesulfonamide (B165840) derivatives, opening up new possibilities for the treatment of various diseases. Future investigations into this compound could build upon these findings to explore its potential in diverse therapeutic areas.

Enzyme Inhibition: Benzenesulfonamides are known to inhibit a variety of enzymes. Research has demonstrated their activity against:

Carbonic Anhydrases (CAs): Inhibition of CAs is a key mechanism for the diuretic and anti-glaucoma effects of some sulfonamides. researchgate.netchemscene.com Certain CA isoforms, such as CA IX, are overexpressed in tumors, making them attractive targets for anticancer drug development. researchgate.netnih.govchemscene.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the treatment of Alzheimer's disease. nih.govchemicalbook.com Benzenesulfonamide derivatives have shown inhibitory activity against these enzymes. nih.gov

Other Enzymes: Studies have also reported the inhibition of α-glycosidase and glutathione (B108866) S-transferase by benzenesulfonamide derivatives, suggesting their potential in diabetes and cancer therapy, respectively. nih.gov

Modulation of Protein-Protein Interactions (PPIs): The disruption of protein-protein interactions is an emerging strategy for therapeutic intervention. Sulfonamides have been identified as promising scaffolds for the development of PPI inhibitors, for example, targeting the Bcl-2 family of proteins involved in apoptosis. researchgate.net

Neurodegenerative Diseases: Recent research has highlighted the potential of sulfonamides to inhibit the aggregation of amyloid proteins, a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. rsc.org

Infectious Diseases: The traditional role of sulfonamides as antibacterial agents continues to be relevant, with ongoing research into new derivatives to combat antibiotic resistance. mdpi.comijpsjournal.comnih.gov Furthermore, benzenesulfonamides have been investigated as potential antiviral agents, for instance, by inhibiting the hemagglutinin protein of the influenza virus. nih.gov

Given the versatility of the benzenesulfonamide scaffold, systematic screening of this compound against a broad range of molecular targets in academic disease research could lead to the discovery of novel therapeutic applications.

Applications in Advanced Functional Materials and Nanotechnology

The unique chemical properties of the benzenesulfonamide group make it an attractive building block for the creation of advanced functional materials and for applications in nanotechnology.

Smart Polymers: Polymers containing sulfonamide groups can exhibit pH-responsive behavior due to the acidic nature of the sulfonamide proton. nih.govresearchgate.netacs.org This property can be exploited to create "smart" polymers that undergo a change in solubility or conformation in response to changes in pH. nih.govresearchgate.netacs.org Such polymers have potential applications in:

Drug Delivery Systems: pH-sensitive polymers can be designed to release a drug payload in specific environments, such as the acidic microenvironment of a tumor. researchgate.net

Sensors: The change in polymer properties with pH can be used to develop sensors for detecting pH changes.

Bioseparation: These polymers can be used for the separation of biomolecules based on pH-dependent interactions.

Nanotechnology: The incorporation of this compound into nanomaterials can impart new functionalities.

Nanoparticles: Sulfonamide nanoparticles have been synthesized and investigated for their antibacterial properties. nih.gov The nanostructuring of the material can enhance its biological activity.

Functionalized Surfaces: this compound could be used to functionalize the surfaces of nanoparticles or other nanomaterials to tailor their properties, such as solubility, biocompatibility, or targeting ability.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands. The incorporation of sulfonamide or sulfonate groups into the organic linkers of MOFs can lead to materials with interesting properties, such as:

Enhanced Gas Sorption: The polar nature of the sulfonate group can improve the affinity of MOFs for gases like CO2. acs.org

Proton Conductivity: MOFs with dangling sulfonate groups can exhibit enhanced proton conductivity, which is relevant for applications in fuel cells. atlasofscience.org

Catalysis: The functional groups within the pores of MOFs can act as catalytic sites.

Electronics: Recent research has shown that organic sulfonamides can be used as cathode materials in proton batteries, offering a promising alternative to lithium-ion batteries. techxplore.com The ability to tune the electronic properties of the sulfonamide through chemical modification opens up possibilities for designing new materials for energy storage applications.

The exploration of this compound in the context of these advanced materials and nanotechnologies is a fertile ground for future research, with the potential to lead to innovations in a wide range of fields.

Q & A

Q. What are the optimal synthetic conditions for 3-Butoxybenzenesulfonamide, and how do reaction parameters influence yield?

- Methodological Answer: Synthesis typically requires inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 50–80°C) to minimize side reactions like oxidation or unintended substitutions. Solvent choice (e.g., DMF or THF) affects reaction kinetics and purity. For example, polar aprotic solvents enhance nucleophilic substitution efficiency. Post-synthesis, column chromatography or recrystallization is used for purification . Key Variables to Monitor:

- Temperature (±2°C tolerance).

- Solvent polarity and boiling point.

- Reaction time (kinetic analysis via TLC/HPLC).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Q. How does the solubility profile of this compound impact its utility in biological assays?

- Methodological Answer: Solubility in DMSO (≥50 mM) is critical for in vitro assays. For aqueous buffers (e.g., PBS), use sonication or co-solvents (e.g., 0.1% Tween-80). Poor solubility may necessitate prodrug derivatization (e.g., esterification of the sulfonamide group) .

Advanced Research Questions

Q. What reaction mechanisms govern the hydrolysis of this compound under acidic or basic conditions?

- Methodological Answer: Acidic hydrolysis (e.g., HCl, 80°C) cleaves the sulfonamide bond via protonation of the sulfonyl oxygen, yielding benzenesulfonic acid and butoxyamine. Basic conditions (e.g., NaOH, reflux) involve nucleophilic attack by hydroxide ions. Kinetic studies (UV-Vis monitoring at 220 nm) reveal pseudo-first-order kinetics with rate constants dependent on pH . Mechanistic Steps:

Protonation (acidic) or hydroxide attack (basic).

Transition state stabilization via resonance in sulfonamide.

Cleavage to sulfonic acid and amine byproducts.

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound derivatives?

- Methodological Answer: Contradictions may arise from assay variability (e.g., IC₅₀ differences between fluorometric vs. colorimetric methods). Standardize protocols:

- Use recombinant enzymes (≥90% purity).

- Include positive controls (e.g., acetazolamide for carbonic anhydrase).

- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What computational strategies predict the binding affinity of this compound to target proteins?

- Methodological Answer: Molecular docking (AutoDock Vina) with crystal structures (PDB: 3KZ3) identifies key interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase). Molecular Dynamics (MD) simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with Surface Plasmon Resonance (SPR) binding assays .

Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound?

- Methodological Answer: Introduce halogens (Cl, F) at the benzene ring’s meta/para positions via electrophilic substitution. Test derivatives in cytotoxicity assays (MTT) and ADMET profiling (e.g., LogP via shake-flask method). Fluorination typically enhances metabolic stability but may reduce solubility . Example Structure-Activity Relationship (SAR):

| Derivative | IC₅₀ (nM) | LogP | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Parent Compound | 150 | 2.1 | 45 |

| 4-Fluoro | 90 | 2.3 | 120 |

| 5-Chloro | 200 | 2.8 | 30 |

Methodological Best Practices

- Synthetic Reproducibility: Document inert atmosphere leak rates and solvent drying methods (e.g., molecular sieves for DMF) .